
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride typically involves the reaction of tertiary amines with ethylene oxide and hydrochloric acid. The process is carried out in two steps:
Reaction with Ethylene Oxide: Tertiary amines react with ethylene oxide under mild conditions to form hydroxyethyl derivatives.
Quaternization: The hydroxyethyl derivatives are then quaternized using hydrochloric acid to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various quaternary ammonium salts .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, fabric softeners, and antistatic agents
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-Hydroxyethyl)ethylenediamine: Used in similar applications but has different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is unique due to its specific chemical structure, which provides distinct surfactant properties and makes it suitable for a wide range of applications. Its ability to disrupt cell membranes and interact with proteins sets it apart from other similar compounds .
Propriétés
Numéro CAS |
91485-07-3 |
|---|---|
Formule moléculaire |
C8H18ClNO |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-(2-methylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-8(2)7-9(3,4)5-6-10;/h10H,1,5-7H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
HKFDCPLSHRTXMW-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


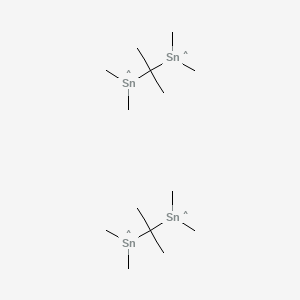

![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
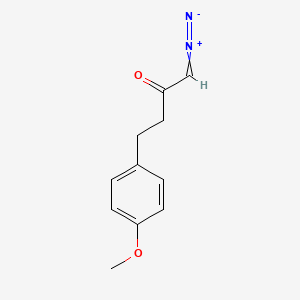
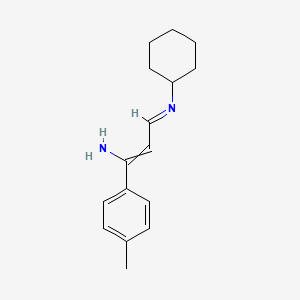
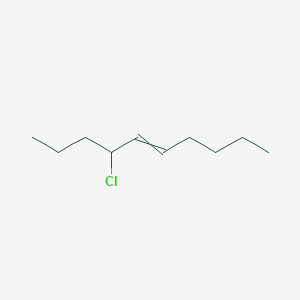
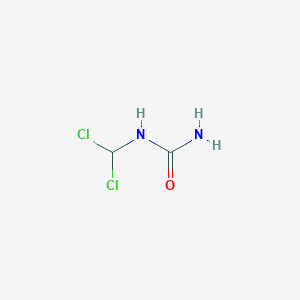
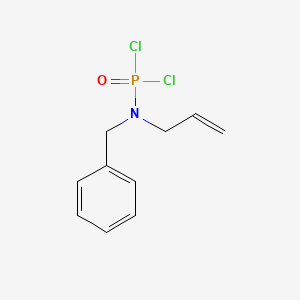
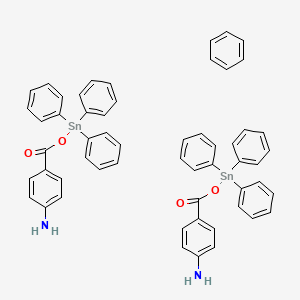
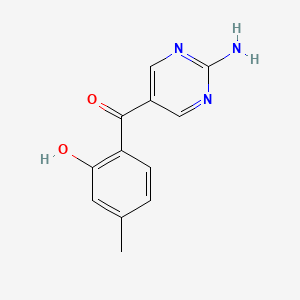
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
